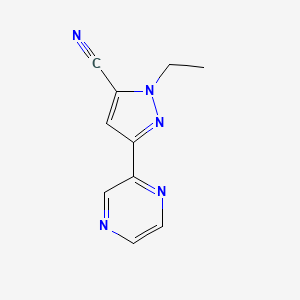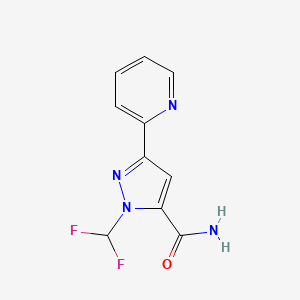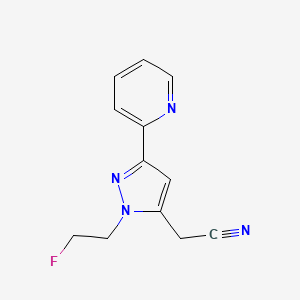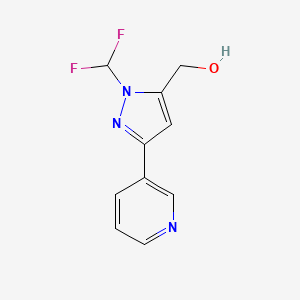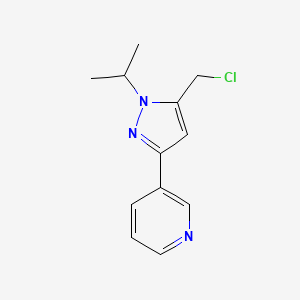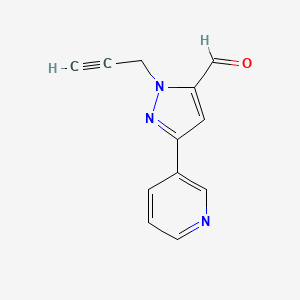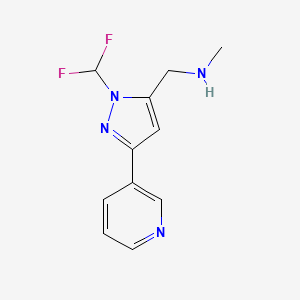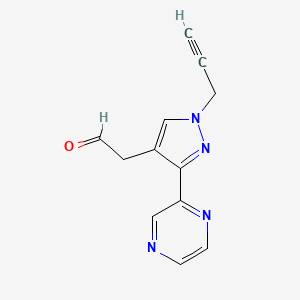
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Vue d'ensemble
Description
The compound “2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic aromatic compound. The molecule also contains a fluoroethyl group and an acetaldehyde group .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring attached to a pyridine ring via a single carbon atom (the 1-position on the pyrazole and the 3-position on the pyridine). The 2-position on the pyrazole would have an acetaldehyde group, and the 1-position would have a fluoroethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and affect its polarity. The aromatic rings could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
- A study by Al-Ghamdi (2019) focused on the synthesis of heterocyclic compounds based on a phenylpyrazole derivative, which showed significant antimicrobial activities. This research underscores the potential of pyrazole derivatives in developing new antimicrobial agents (Al-Ghamdi, 2019).
Antitumor and Antimicrobial Properties
- El-Borai et al. (2012) reported on the synthesis of pyrazolo[3,4-b]pyridine derivatives, which were evaluated for their antibacterial, antifungal, and antitumor activities. This study demonstrates the broad-spectrum biological potential of such compounds (El-Borai, Rizk, Abd‐Aal, & El-Deeb, 2012).
Structural Characterization
- Research by Loh et al. (2013) involved the synthesis of various pyrazole compounds and their characterization using X-ray single crystal structure determination. Understanding the molecular structure of these compounds is crucial for their application in drug design (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Anticancer Activity
- A study by Hammam et al. (2005) on novel fluoro substituted Benzo[b]pyran derivatives, which include pyrazole structures, showed anti-lung cancer activity. This highlights the potential of fluoro-substituted compounds in cancer therapy (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Schiff Bases and Antimicrobial Activity
- Hamed et al. (2020) synthesized Schiff bases of chitosan using heteroaryl pyrazole derivatives and evaluated their antimicrobial activities. This research contributes to the development of new antimicrobial materials (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-4-6-16-9-11(3-7-17)12(15-16)10-2-1-5-14-8-10/h1-2,5,7-9H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLPDTDLDOLOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CC=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



